molecular formula C14H15NO3 B8746758 1-(p-Methoxybenzoyloxymethyl)cyclopropane-1-acetonitrile

1-(p-Methoxybenzoyloxymethyl)cyclopropane-1-acetonitrile

Cat. No.: B8746758
M. Wt: 245.27 g/mol
InChI Key: ZDHTZJRCCKIFJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(p-Methoxybenzoyloxymethyl)cyclopropane-1-acetonitrile is a useful research compound. Its molecular formula is C14H15NO3 and its molecular weight is 245.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

[1-(cyanomethyl)cyclopropyl]methyl 4-methoxybenzoate

InChI

InChI=1S/C14H15NO3/c1-17-12-4-2-11(3-5-12)13(16)18-10-14(6-7-14)8-9-15/h2-5H,6-8,10H2,1H3

InChI Key

ZDHTZJRCCKIFJE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC2(CC2)CC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

261 mg of compound 10a was dissolved in 5 ml ethanol. A solution of 98 mg potassium cyanide in 5 ml water was added and the mixture was stirred at 35° C. for two days. 10 ml of a saturated aqueous sodium bicarbonate was added. The mixture was extracted twice with ethyl acetate. The combined extracts were dried with sodium sulfate and evaporated to give a yellow liquid. Purification with column chromatography (heptane/ethyl acetate 3/1) gave the title compound (38 mg) confirmed by NMR and LC/MS.
Name
compound 10a
Quantity
261 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
98 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

261 mg of compound 10a was dissolved in 5 ml ethanol. A solution of 98 mg potassium cyanide in 5 ml water was added and the mixture was stirred at 35° C. for two days. 10 ml of a saturated aqueous sodium bicarbonate was added. The mixture was extracted twice with ethyl acetate. The combined extracts were dried with sodium sulfate and evaporated to give a yellow liquid. Purification with column chromatography (heptane/ethyl acetate 3/1) gave the title compound (38 mg) confirmed by NMR and LC/MS
Name
compound 10a
Quantity
261 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
98 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

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